Pomalidomide 4'-PEG5-acid

Catalog No.
S3100928
CAS No.
2139348-63-1
M.F
C26H35N3O11
M. Wt
565.576
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide 4'-PEG5-acid

CAS Number

2139348-63-1

Product Name

Pomalidomide 4'-PEG5-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H35N3O11

Molecular Weight

565.576

InChI

InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33)

InChI Key

PMCQLKMOQUEEDR-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O

Solubility

not available

Pomalidomide 4'-PEG5-acid, also known as Pomalidomide-PEG5-carboxylic acid, is a synthetic compound that integrates a cereblon ligand with a polyethylene glycol (PEG) linker. Its molecular formula is C26H35N3O11, and it has a molecular weight of approximately 565.57 g/mol. The compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. Pomalidomide 4'-PEG5-acid facilitates research into targeted protein degradation and has implications in various fields including chemistry, biology, and medicine .

That are essential for its functionality and application in research:

  • Oxidation: This reaction modifies the functional groups on the compound, potentially yielding hydroxylated derivatives.
  • Reduction: This alters the oxidation state of the compound, affecting its reactivity.
  • Substitution: Involves replacing one functional group with another, which can lead to the formation of various functionalized analogs .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions often involve controlled temperatures and pH levels to optimize reaction rates.

Pomalidomide 4'-PEG5-acid exhibits significant biological activity primarily through its interaction with cereblon, an E3 ubiquitin ligase. This interaction is crucial for modulating protein degradation pathways, making it valuable in therapeutic contexts, particularly for hematological malignancies. By targeting cereblon, Pomalidomide 4'-PEG5-acid can recruit specific proteins for ubiquitination and subsequent degradation via the ubiquitin-proteasome system .

The synthesis of Pomalidomide 4'-PEG5-acid typically involves several steps:

  • Starting Material Preparation: Pomalidomide serves as the starting material.
  • Linker Attachment: A PEG5 linker with a terminal carboxylic acid group is reacted with pomalidomide using coupling agents and suitable solvents.
  • Purification: The product is purified to ensure high yield and purity.

Industrial production methods often employ continuous flow synthesis to enhance efficiency and scalability .

Pomalidomide 4'-PEG5-acid has a wide range of applications:

  • Chemistry: Acts as a building block in the synthesis of complex molecules.
  • Biology: Facilitates studies on protein-protein interactions and protein degradation pathways.
  • Medicine: Plays a role in developing therapeutic agents for diseases such as cancer.
  • Industry: Utilized in producing specialized chemicals and pharmaceuticals .

The mechanism of action for Pomalidomide 4'-PEG5-acid involves binding to cereblon and recruiting target proteins for degradation via the ubiquitin-proteasome system. This interaction allows researchers to study the dynamics of protein degradation and its implications in various diseases, particularly those related to cancer .

Similar Compounds

Pomalidomide 4'-PEG5-acid shares structural and functional similarities with several related compounds. Here are notable examples:

Compound NameStructure TypeUnique Features
PomalidomideThalidomide AnalogCore structure known for immunomodulatory effects
Pomalidomide 4'-PEG4-amineShorter PEG LinkerSimilar applications but lower solubility
Pomalidomide-PEG4-AlkyneAlkyne FunctionalizationUseful for click chemistry applications
Lenalidomide-PEG5-acidRelated CompoundDistinct chemical properties compared to Pomalidomide

Pomalidomide 4'-PEG5-acid is unique due to its specific combination of a cereblon ligand and a PEG5 linker, providing enhanced solubility and stability. This makes it particularly suitable for PROTAC technology and targeted protein degradation research .

XLogP3

-0.4

Dates

Modify: 2023-08-18
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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